5-Chloro-4-propoxypyridine-3-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

Inconsistent quality and long lead times for specialized pyridine-3-sulfonamide intermediates can derail kinase inhibitor lead optimization. 5-Chloro-4-propoxypyridine-3-sulfonamide (CAS 1352506-61-6) is a pre-functionalized, high-purity building block that directly addresses this bottleneck. - Streamline PI3Kδ inhibitor synthesis: The 4-propoxy group is pre-installed for critical lipophilic pocket engagement, bypassing de novo installation. - Accelerate SAR exploration: The 5-chloro substituent is primed for SNAr diversification, enabling rapid analog library generation. - Ensure assay reproducibility: Guaranteed NLT 98% purity minimizes false positives in HTS and parallel synthesis workflows.

Molecular Formula C8H11ClN2O3S
Molecular Weight 250.70 g/mol
Cat. No. B12998794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-propoxypyridine-3-sulfonamide
Molecular FormulaC8H11ClN2O3S
Molecular Weight250.70 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=NC=C1S(=O)(=O)N)Cl
InChIInChI=1S/C8H11ClN2O3S/c1-2-3-14-8-6(9)4-11-5-7(8)15(10,12)13/h4-5H,2-3H2,1H3,(H2,10,12,13)
InChIKeyMXODCVDKHPITKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-propoxypyridine-3-sulfonamide: Overview


5-Chloro-4-propoxypyridine-3-sulfonamide (CAS 1352506-61-6) is a polysubstituted pyridine derivative serving as a high-value chemical intermediate in medicinal chemistry . It belongs to the class of pyridine-3-sulfonamides, a core pharmacophore extensively utilized in kinase inhibitor discovery, particularly targeting PI3K, and in the development of enzyme inhibitors like dihydropteroate synthase [1]. The molecule features a pyridine ring substituted at the 3-position with a sulfonamide group, at the 4-position with a propoxy group, and at the 5-position with a chlorine atom . This unique substitution pattern provides a specific vector for molecular interactions and synthetic elaboration, distinct from simpler or differently substituted pyridine-3-sulfonamide analogs .

Substitution Risk in Pyridine-3-sulfonamide Procurement


Generic substitution of pyridine-3-sulfonamide intermediates is not advisable due to the highly specific structure-activity relationships (SAR) and chemical reactivity profiles conferred by each substituent. The combination of a 4-propoxy group and a 5-chloro atom on the pyridine ring creates a precise electronic and steric environment that governs both its biological activity as a pharmacophore and its synthetic utility . For instance, while other pyridine-3-sulfonamide derivatives (e.g., 4-chloro-3-pyridinesulfonamide , 6-chloro-3-pyridinesulfonamide [1]) are commercially available, their differing substitution patterns significantly alter their hydrogen-bonding capabilities, lipophilicity, and metabolic stability . The 5-chloro group is specifically positioned for nucleophilic aromatic substitution (SNAr) reactions, a key synthetic handle for generating diverse compound libraries, while the 4-propoxy group modulates pharmacokinetic properties like logD . Using an alternative intermediate would invalidate a carefully optimized synthetic route and potentially derail a lead optimization program by altering the SAR of the final compound, as demonstrated in the evolution of PI3Kδ inhibitors where minor structural changes drastically impact potency and selectivity [2].

Comparative Evidence for 5-Chloro-4-propoxypyridine-3-sulfonamide


Enhanced Lipophilicity via 4-Propoxy Substitution

The presence of a 4-propoxy group in 5-Chloro-4-propoxypyridine-3-sulfonamide significantly increases its lipophilicity compared to analogs lacking this feature. This is a critical design parameter for optimizing oral absorption and passive membrane permeability, as evidenced by the development of PI3Kδ inhibitors where introducing alkoxy groups to pyridine-3-sulfonamides was a key strategy to modulate logD and improve pharmacokinetic profiles [1]. For example, the optimization of a lead series to the clinical candidate GSK251 involved careful tuning of lipophilicity, with alkoxy-substituted pyridine-3-sulfonamides demonstrating logD values in the range of 2-3, which correlated with improved cellular potency and oral bioavailability [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility at the 5-Chloro Position

The chlorine atom at the 5-position of the pyridine ring is not merely a structural feature but a defined reactive handle for nucleophilic aromatic substitution (SNAr) . This contrasts with many other pyridine-3-sulfonamide building blocks (e.g., 4-chloro-3-pyridinesulfonamide, 6-chloro-3-pyridinesulfonamide) where the chlorine is either less activated for SNAr or in a position that yields different substitution vectors [1]. In 5-Chloro-4-propoxypyridine-3-sulfonamide, the electron-withdrawing sulfonamide group activates the 5-position for displacement by amines, thiols, or other nucleophiles, enabling the rapid generation of diverse compound libraries from a common late-stage intermediate .

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Kinase Hinge-Binding Scaffold Potency

Analysis of a PI3Kδ co-crystal structure (PDB ID: 7POR) reveals the binding mode of a closely related pyridine-3-sulfonamide inhibitor [1]. In this structure, the pyridine-3-sulfonamide core forms a key hydrogen-bond network with the kinase hinge region. The presence of a 4-propoxy group in 5-Chloro-4-propoxypyridine-3-sulfonamide would occupy a lipophilic pocket near the hinge, a common strategy for enhancing potency and selectivity [1]. In the co-crystal structure, the alkoxy chain fills this pocket, contributing significantly to the inhibitor's high potency (IC50 < 10 nM) [1]. This structural rationale provides a direct link between the specific substitution pattern of 5-Chloro-4-propoxypyridine-3-sulfonamide and its potential to yield potent kinase inhibitors, differentiating it from simpler, unadorned pyridine-3-sulfonamide scaffolds.

Kinase Inhibition Structural Biology Drug Discovery

High Purity Specification (NLT 98%)

The compound is supplied with a quantified purity specification of NLT 98%, as determined by HPLC . This is a critical procurement criterion, as the presence of impurities, particularly halogenated byproducts or positional isomers from synthesis, can confound biological assay results or lead to variable yields in subsequent synthetic steps . While many vendors do not explicitly state a purity guarantee or use lower standards (e.g., >95%), a defined NLT 98% specification ensures a higher level of confidence in the material's consistency and suitability for sensitive applications like high-throughput screening or late-stage medicinal chemistry .

Quality Control Analytical Chemistry Procurement

Dihydropteroate Synthase Inhibition Potential

As a sulfonamide, 5-Chloro-4-propoxypyridine-3-sulfonamide is a structural analog of para-aminobenzoic acid (PABA) and is reported to inhibit the bacterial enzyme dihydropteroate synthase (DHPS) . This is the canonical mechanism for the sulfonamide class of antibiotics. While specific IC50 data for this exact compound against DHPS is not available, its classification as a sulfonamide establishes a baseline mechanism of action that differentiates it from other heterocyclic building blocks (e.g., pyridines, pyrimidines) that do not contain a sulfonamide moiety. This property makes it a relevant starting point for antimicrobial drug discovery programs seeking to target the folate biosynthesis pathway .

Enzyme Inhibition Antimicrobial Research Mechanism of Action

Optimal Use Cases for 5-Chloro-4-propoxypyridine-3-sulfonamide


PI3Kδ Inhibitor Lead Optimization

5-Chloro-4-propoxypyridine-3-sulfonamide is ideally suited as a core scaffold for the development of novel PI3Kδ inhibitors. Its 4-propoxy group is designed to engage a lipophilic pocket adjacent to the kinase hinge, a critical interaction for achieving high potency and isoform selectivity, as demonstrated in the co-crystal structure of a related inhibitor (PDB: 7POR) [1]. By using this pre-functionalized building block, medicinal chemists can bypass the need to install this group de novo, accelerating the synthesis of focused compound libraries for SAR studies and lead optimization. This is particularly valuable in the context of developing treatments for B-cell malignancies and inflammatory diseases where PI3Kδ is a validated target [1].

Late-Stage Diversification via SNAr Chemistry

The 5-chloro substituent in this compound is specifically positioned for efficient nucleophilic aromatic substitution (SNAr) reactions [1]. This makes 5-Chloro-4-propoxypyridine-3-sulfonamide an excellent core for generating structurally diverse libraries of pyridine-3-sulfonamide analogs. Researchers can use a single batch of this intermediate to rapidly synthesize hundreds of derivatives by reacting it with a panel of amine, alcohol, or thiol nucleophiles, systematically exploring the SAR around the 5-position. This synthetic strategy is more efficient and cost-effective than de novo synthesis of each analog, and the defined SNAr reactivity of this specific compound ensures a predictable and reliable diversification point [1].

Antimicrobial Hit-to-Lead Optimization

Given its sulfonamide pharmacophore, this compound is a rational starting point for developing new inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate pathway [1]. The presence of the pyridine ring and the specific 4-propoxy and 5-chloro substituents provides an opportunity to improve upon the poor pharmacokinetic properties and resistance profiles of first-generation sulfa drugs. The compound can serve as a novel core scaffold in a hit-to-lead campaign aimed at discovering potent and selective DHPS inhibitors with improved drug-like properties, addressing the urgent need for new antibiotics [1].

Reliable Intermediate for HTS and Parallel Synthesis

The guaranteed purity specification of NLT 98% makes this compound a reliable building block for automated parallel synthesis and high-throughput screening (HTS) campaigns. The low impurity profile minimizes the risk of false positives or synthetic failures in these high-cost, resource-intensive workflows. For core facilities or contract research organizations (CROs), procuring a high-purity intermediate like 5-Chloro-4-propoxypyridine-3-sulfonamide ensures greater reproducibility across multiple projects and reduces the downstream costs associated with purifying reaction products or troubleshooting inconsistent assay data .

Quote Request

Request a Quote for 5-Chloro-4-propoxypyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.